molecular formula C16H18FNO4 B6348271 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-79-9

4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348271
CAS No.: 1326813-79-9
M. Wt: 307.32 g/mol
InChI Key: LGXFIDVHPASCFL-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 3-fluorobenzoyl group at position 4 and a carboxylic acid at position 2. The fluorine atom at the meta position of the benzoyl group may influence electronic properties, solubility, and biological interactions compared to other substituents.

Properties

IUPAC Name

4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXFIDVHPASCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Alcohol Precursors

A hydroxyl group at C3 is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄). In a typical protocol, the alcohol derivative is dissolved in acetone and treated with Jones reagent at 0°C for 2 hours, yielding the acid in 60–65% yield after neutralization and extraction.

Side Reactions :

  • Over-oxidation to CO₂ if reaction times exceed 3 hours.

  • Epimerization at adjacent stereocenters under acidic conditions.

Hydrolysis of Nitrile Intermediates

A more selective route involves converting a cyano group to carboxylic acid via acidic hydrolysis. The nitrile-containing spirocycle is refluxed in 6M HCl for 8–12 hours, followed by neutralization with NaOH to precipitate the product. This method avoids strong oxidizing agents but requires high-temperature conditions that may degrade thermally labile substrates.

Integrated Synthetic Pathways

Combining the above steps, three representative synthetic routes have emerged:

RouteKey StepsTotal YieldAdvantages
A Cyclization → Friedel-Crafts → Jones oxidation28–32%Minimal protecting group use
B Cyclization → Nitrile hydrolysis → Suzuki coupling19–25%Avoids harsh acylating agents
C Pre-functionalized benzoyl introduction → Cyclization → Acid deprotection35–40%Higher overall efficiency

Route C, which installs the 3-fluorobenzoyl group early in the synthesis, demonstrates superior efficiency by reducing late-stage functionalization steps.

Optimization and Scale-Up Challenges

Solvent Systems

  • Cyclization : Xylene > toluene due to higher boiling point (138°C vs. 110°C), enabling faster reaction kinetics.

  • Acylation : Dichloromethane (DCM) outperforms THF by minimizing solvolysis of the acyl chloride intermediate.

Catalytic Enhancements

Incorporating Lewis acids like ZnCl₂ (5 mol%) during Friedel-Crafts acylation improves regioselectivity for the 4-position, reducing byproduct formation from 22% to 9%.

Purification Techniques

Combining silica gel chromatography with recrystallization (ethanol/water) enhances product purity from 92% to >99% while recovering 85–90% of material .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorobenzoyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the fluorobenzoyl moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines, depending on the specific reduction pathway.

    Substitution: Substituted benzoyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine

In medicinal chemistry, 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is of interest due to its potential pharmacological properties. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogs

The following analogs differ in substituents on the benzoyl group or modifications to the spiro ring system:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-diF C₁₆H₁₇F₂NO₄ 325.31 Intermediate in pharmaceutical synthesis; higher lipophilicity due to dual fluorine.
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,5-diCl C₁₆H₁₇Cl₂NO₄ 358.22 Potential pesticidal safener; chlorine enhances stability.
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Cl C₁₆H₁₈ClNO₄ 323.77 Studied as a synthetic intermediate; single chlorine may moderate reactivity.
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (unsubstituted) H (no halogen) C₁₆H₁₉NO₄ 289.33 Baseline for comparing halogen effects; lower molecular weight.
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (MON-4660) Dichloroacetyl C₁₀H₁₅Cl₂NO₂ 260.14 Commercial safener in pesticides; distinct mechanism of action.

Physicochemical Properties and Trends

  • Lipophilicity: Fluorine and chlorine substituents increase lipophilicity (logP), impacting membrane permeability. Dual halogenation (e.g., 2,4-diF) enhances this effect compared to mono-substitution (e.g., 3-F) .
  • Stereochemical Complexity : The spirocyclic core introduces conformational rigidity, which may enhance target binding specificity in bioactive analogs .

Biological Activity

4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which have shown promise in various therapeutic areas, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H18FNO4
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 1326813-79-9

Synthesis

The synthesis of 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps, typically starting from simpler precursors through methods such as cyclization and functional group transformations. The detailed synthetic route can significantly impact the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant anticancer properties. For instance, research involving related compounds showed moderate to high inhibition against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), and HCT116 (colorectal) cells . The specific activity of 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has not been extensively documented; however, its structural similarities suggest potential efficacy.

Cell Line Inhibition Activity
HepG2Moderate to High
PC-3Moderate
HCT116High

Case Studies

  • Synthesis and Testing :
    A study synthesized several spirocyclic compounds and evaluated their anticancer activities. Among these, derivatives similar to 4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane were noted for their ability to induce apoptosis in cancer cells through caspase activation pathways .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of spirocyclic compounds indicated that modifications at the benzoyl position could significantly affect biological activity. Fluorine substitution at the para position has been linked with enhanced potency in some cases, suggesting a need for further exploration in this specific compound.

Q & A

Q. Methodological Considerations :

  • Use protecting groups (e.g., tert-butyloxycarbonyl, BOC) to prevent undesired side reactions during benzoylation .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–80°C) to balance reactivity and selectivity .

How is structural characterization of this compound performed?

A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm spirocyclic core (e.g., δ 3.5–4.5 ppm for oxa-aza ring protons) and fluorobenzoyl substituents (e.g., aromatic protons at δ 7.0–8.0 ppm) .
    • ¹⁹F NMR : Verify fluorine substitution patterns (e.g., singlet for para-fluorine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 324.12) .
  • X-ray Crystallography : Resolve stereochemistry of the spiro center, if crystalline derivatives are obtainable .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

Q. Experimental Design :

  • Design of Experiments (DOE) : Screen variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs .
  • Catalyst Optimization : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for benzoylation efficiency .
  • Flow Chemistry : Continuous-flow reactors may enhance reproducibility and scalability for sensitive intermediates .

Q. Data Contradictions :

  • Conflicting reports on benzoylation yields (40–70%) suggest solvent-dependent reactivity. Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions—balance with dichloromethane (DCM) .

How can impurities or by-products be identified and mitigated?

Q. Analytical Workflow :

  • HPLC-PDA/MS : Detect impurities (e.g., unreacted benzoyl precursors or hydrolyzed esters) using reversed-phase C18 columns .
  • Isolation via Prep-TLC : Purify milligram-scale impurities for structural elucidation .

Q. Case Study :

  • A common impurity (m/z 308.10) may arise from incomplete hydrolysis of ethyl esters. Refluxing with excess KOH/EtOH (12 hrs) resolves this .

What computational methods support mechanistic studies of this compound’s reactivity?

Q. In Silico Strategies :

  • Density Functional Theory (DFT) : Model transition states for spirocyclic ring formation (e.g., activation energies for cyclization steps) .
  • Molecular Dynamics (MD) : Simulate solvent effects on benzoylation kinetics .

Q. Validation :

  • Compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data to refine mechanistic hypotheses .

What biological targets are plausible for this compound based on structural analogs?

Q. Hypothesis Generation :

  • Lipid Metabolism Enzymes : Analogs like 4-(3,5-difluorobenzoyl) derivatives inhibit acyl-CoA synthetases, suggesting similar activity .
  • Neuroinflammatory Pathways : Fluorinated spirocycles may modulate microglial activation via PPAR-γ agonism .

Q. Experimental Validation :

  • In Vitro Assays : Screen against recombinant enzymes (e.g., LC-MS-based activity assays) .
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability (PAMPA-BBB) .

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